
Adenine hydrochloride hydrate
Overview
Description
Adenine hydrochloride hydrate (CAS: 2922-28-3) is a purine derivative and the hydrochloride salt of adenine, a fundamental component of DNA, RNA, and ATP. Its molecular formula is C₅H₅N₅·HCl·xH₂O, with a molecular weight of 171.59 g/mol (anhydrous form). This white crystalline compound is highly soluble in water and serves as a precursor, substrate, or cofactor in biochemical pathways . Primarily, it is utilized in research as an internal standard for quantifying adenine via GC- or LC-MS due to its stable isotopic labeling (e.g., Adenine-¹⁵N₅ hydrochloride hydrate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of adenine with hydrochloric acid. The adenine is dissolved in hydrochloric acid, and the solution is then evaporated to obtain this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced by reacting adenine with hydrochloric acid under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Metabolic Interactions
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Purine Salvage Pathway : Converts to hypoxanthine via deamination, which is then recycled into IMP (inosine monophosphate) .
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Methylation : Reacts with S-adenosylmethionine (SAM) to form methylated adenine derivatives, critical for epigenetic regulation .
Alkylation and Arylation
The exocyclic amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N⁶-alkyladenine derivatives. This reaction is pivotal in synthesizing antiviral and anticancer agents .
Hydrolysis and Solvolysis
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Acidic Hydrolysis : Degrades to hypoxanthine under strong acidic conditions (6N HCl, 100°C) .
-
Alkaline Hydrolysis : Forms 6-hydroxypurine in basic media (pH >10) .
Abiotic Formation Pathways
Computational studies reveal that this compound can form abiotically via:
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HCN Oligomerization : Catalyzed by NH₃/H₂O clusters, reducing reaction barriers from 60.4 kcal/mol (gas phase) to 33.9 kcal/mol (aqueous phase) .
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Photochemical Activation : UV irradiation of formamide generates HCN intermediates, which oligomerize into adenine derivatives .
Coordination Chemistry
Adenine’s N7 and N9 positions bind transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that mimic metalloenzyme active sites .
Comparative Reactivity with Other Purines
Stability and Degradation
Scientific Research Applications
Molecular Biology and Biochemistry
Nucleotide Synthesis
Adenine hydrochloride hydrate is crucial for synthesizing nucleotides, the building blocks of DNA and RNA. This function is essential in genetic engineering and synthetic biology, where adenine serves as a precursor for various nucleic acid derivatives used in research and therapeutic applications .
Cellular Metabolism Studies
The compound aids in studying metabolic pathways involving purines. Understanding these pathways is vital for elucidating energy transfer mechanisms and cellular signaling processes .
Pharmaceutical Applications
Drug Formulation
In pharmaceuticals, this compound enhances the stability and efficacy of medications targeting cellular functions. Its role as a stabilizer makes it valuable in drug development, particularly for therapies involving nucleic acids .
Blood Preservation
The compound is utilized as a blood preservative, demonstrating its importance in medical applications where maintaining the integrity of blood samples is critical for transfusions and research .
Cell Culture
Promoting Cell Growth
this compound is commonly added to cell culture media to promote the growth and proliferation of various cell types. This application is particularly significant in cancer research, regenerative medicine, and studies involving stem cells .
Specific Cell Line Applications
It has been used as a supplement in rich media for inducing galactose metabolism during yeast cell culture and for maintaining organotypic cultures that recreate stratified epithelium from primary cell cultures .
Diagnostics
Genetic Disorder Testing
The compound plays a role in developing diagnostic tests related to genetic disorders by facilitating the amplification of nucleic acids. This application is vital for molecular diagnostics, allowing for the detection of mutations or genetic anomalies .
Case Study 1: Adenine in Cancer Research
A study demonstrated the effectiveness of this compound in enhancing the viability of MiaPaCa2 pancreatic cancer cells during co-culture assays. The results indicated that adenine supplementation significantly improved cell growth rates compared to controls without adenine .
Case Study 2: Blood Preservation Techniques
Research highlighted the use of this compound in preserving red blood cells for transfusion purposes. The study found that blood stored with adenine maintained better viability over extended periods compared to traditional preservation methods .
Summary Table of Applications
Application Area | Specific Use Cases |
---|---|
Molecular Biology | Nucleotide synthesis, metabolic pathway studies |
Pharmaceuticals | Drug formulation, blood preservation |
Cell Culture | Promoting cell growth, specific cell line applications |
Diagnostics | Genetic disorder testing |
Mechanism of Action
Adenine hydrochloride hydrate exerts its effects through its role as a nucleobase. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential components of nucleic acids and play a crucial role in cellular metabolism. Adenine derivatives, such as adenosine triphosphate (ATP), drive many cellular processes by transferring chemical energy between reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flavin Adenine Dinucleotide (FAD)
FAD (C₂₇H₃₃N₉O₁₅P₂; MW: 785.55 g/mol) is a redox-active coenzyme derived from adenine. Unlike adenine hydrochloride hydrate, FAD incorporates adenine into a larger structure with ribitol, phosphate, and isoalloxazine moieties. It plays a critical role in metabolic processes like the citric acid cycle and β-oxidation.
β-Nicotinamide Adenine Dinucleotide Phosphate (NADPH)
NADPH (C₂₁H₂₉N₇O₁₇P₃; MW: 744.41 g/mol) is another adenine-derived coenzyme involved in anabolic reactions and antioxidant systems. Structurally, it includes adenine, nicotinamide, and two phosphate groups. Unlike this compound, NADPH participates in redox reactions, donating electrons in biosynthesis pathways. Its larger size and functional versatility contrast with the simplicity of this compound, which lacks enzymatic activity .
Comparison with Pharmacologically Active Hydrochloride Hydrates
Ripasudil Hydrochloride Hydrate (K-115)
Ripasudil hydrochloride hydrate (C₁₅H₁₈FN₃O₂S·HCl·H₂O; MW: ~395.86 g/mol) is a Rho-associated kinase (ROCK) inhibitor used to treat glaucoma. Unlike this compound, Ripasudil has a complex heterocyclic structure and directly modulates intraocular pressure (IOP) by relaxing trabecular meshwork cells. Clinical studies demonstrate its efficacy in reducing IOP by 8–9 mmHg in uveitis-associated ocular hypertension, with synergistic anti-inflammatory effects in inflammation-induced cases .
Key Differences :
- Application : this compound is analytical, while Ripasudil is therapeutic.
- Mechanism : Ripasudil inhibits ROCK, whereas this compound serves as a biochemical precursor.
- Structure : Ripasudil contains a sulfonamide group and fluorine, absent in adenine derivatives.
Amantadine Hydrochloride
Amantadine hydrochloride (C₁₀H₁₇N·HCl; MW: 187.71 g/mol) is an antiviral and antiparkinsonian agent. Its adamantane backbone contrasts with adenine’s purine structure. While both are hydrochloride salts, Amantadine’s rigid hydrocarbon cage enables viral uncoating inhibition, a mechanism unrelated to adenine’s role in nucleic acids .
Physicochemical and Functional Comparison
Solubility and Stability
- This compound : Highly water-soluble; stable under standard laboratory conditions.
- FAD/NADPH : Water-soluble but prone to degradation under UV light or extreme pH.
- Ripasudil : Soluble in water; stability influenced by pH and temperature during ophthalmic formulation .
Analytical vs. Therapeutic Use
- This compound : Used in mass spectrometry for precise adenine quantification .
- Ripasudil/Amantadine : Employed in clinical settings for disease management.
Data Table: Comparative Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Primary Application | Key Functional Groups |
---|---|---|---|---|---|
This compound | C₅H₅N₅·HCl·xH₂O | 171.59 | Water | Analytical standard | Purine, hydrochloride |
FAD | C₂₇H₃₃N₉O₁₅P₂ | 785.55 | Water | Metabolic coenzyme | Adenine, riboflavin, phosphate |
Ripasudil hydrochloride hydrate | C₁₅H₁₈FN₃O₂S·HCl·H₂O | ~395.86 | Water | Glaucoma treatment | Sulfonamide, fluorine |
Amantadine hydrochloride | C₁₀H₁₇N·HCl | 187.71 | Water | Antiviral/antiparkinsonian | Adamantane |
Research Findings and Limitations
- Ripasudil : Reduces IOP by 26–31% in uveitis patients but may cause hyperemia; efficacy varies between inflammation- and corticosteroid-induced glaucoma .
- FAD/NADPH : Essential in energy metabolism but require specialized handling to prevent degradation .
Contradictions : While Ripasudil shows anti-inflammatory effects in inflammation-induced ocular hypertension, its combination with α₂-agonists may exacerbate inflammation in certain cases .
Biological Activity
Adenine hydrochloride hydrate, a purine nucleobase, plays a significant role in various biological processes. This compound is essential for cellular respiration, DNA and RNA synthesis, and acts as a precursor for important cofactors such as NAD (Nicotinamide adenine dinucleotide) and FAD (Flavin adenine dinucleotide). This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : CHClN
- Molecular Weight : 171.588 g/mol
- Melting Point : Approximately 285 °C (decomposition)
- Appearance : White to light yellow crystalline powder
Biological Roles
This compound is involved in several critical biochemical pathways:
- Energy Transfer : It is a component of ATP (adenosine triphosphate), the primary energy carrier in cells.
- Nucleotide Synthesis : Serves as a building block for DNA and RNA.
- Cofactor Formation : Participates in the synthesis of NAD and FAD, which are vital for various enzymatic reactions.
- Cell Signaling : Involved in cellular signaling processes through molecules like cAMP (cyclic adenosine monophosphate).
In Vitro Studies
Adenine's cytoprotective effects were evaluated in an in vitro model of acute tubular necrosis using rat kidney tubular cells. The study found that adenine at a concentration of 100 µM significantly reduced cellular injury, with an EC50 value detected at 14 µM . This suggests that adenine can protect renal cells from damage, potentially offering therapeutic benefits in kidney-related conditions.
In Vivo Studies
A study investigated the impact of dietary adenine on fatty liver induced by orotic acid in rats. Rats were fed a diet supplemented with orotic acid and varying concentrations of adenine for ten days. The results indicated that adenine supplementation reversed the increase in liver triglyceride levels caused by orotic acid and inhibited fatty acid synthase activity, thereby promoting fatty acid oxidation .
Applications in Biotechnology and Pharmaceuticals
This compound is widely utilized in several fields:
- Cell Culture : It is added to cell culture media to enhance cell growth and proliferation, crucial for cancer research and regenerative medicine .
- Genetic Engineering : Serves as a key component in nucleotide synthesis, facilitating DNA and RNA production necessary for genetic manipulation .
- Diagnostic Development : Aids in the amplification of nucleic acids for diagnostic tests related to genetic disorders .
Data Table: Summary of Biological Activities
Case Studies
-
Acute Tubular Necrosis Model :
- Objective : Assess the protective effects of adenine.
- Findings : Significant reduction in cellular injury at 100 µM concentration.
- Implication : Potential therapeutic use in renal protection.
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Dietary Adenine on Fatty Liver :
- Objective : Evaluate dietary effects on liver health.
- Findings : Adenine supplementation mitigated liver triglyceride accumulation and inhibited fatty acid synthesis.
- Implication : Dietary adenine may offer benefits against fatty liver disease.
Q & A
Q. What are the recommended storage conditions and handling protocols for adenine hydrochloride hydrate to ensure experimental reproducibility?
Answer:
this compound is hygroscopic and light-sensitive. For stability, store at 2–8°C in airtight containers under an argon atmosphere to prevent hydration/dehydration cycles . Use desiccants and avoid prolonged exposure to humidity. Handling should follow laboratory SOPs for hygroscopic compounds, including the use of N95 respirators , gloves, and eye protection .
Q. What is the role of this compound in mammalian cell culture systems, and how is it typically administered in such studies?
Answer:
this compound is a critical component in FAD-containing media for keratinocyte and corneal epithelial cell cultures . It serves as a precursor for cofactors (NAD, FAD) and nucleotides. Administer via aqueous solutions at 4–50 mg/mL (solubility varies with hydration state), filtered through 0.22 µm membranes to ensure sterility . Optimal concentrations are determined via dose-response assays, typically ranging from 10–100 µM in media .
Q. How can researchers analytically resolve discrepancies in the reported solubility of this compound across different studies?
Answer:
Reported solubility values (4 mg/mL vs. 50 mg/mL in water ) may reflect differences in hydration state (hemihydrate vs. anhydrous) or temperature . To resolve discrepancies:
- Conduct thermogravimetric analysis (TGA) to quantify hydrate content.
- Measure solubility under controlled conditions (e.g., 25°C, pH 7.4) using UV-Vis spectroscopy (λmax = 260 nm) to verify saturation.
- Validate purity via HPLC (C18 column, 0.1% TFA mobile phase) to rule out impurities affecting solubility .
Q. What advanced techniques are employed to characterize the hydrate morphology and crystalline structure of this compound?
Answer:
- X-ray crystallography (e.g., CCDC reference codes) identifies hydrate type (e.g., ion-coordinated vs. channel hydrates) and hydrogen-bonding networks .
- Differential scanning calorimetry (DSC) detects phase transitions (e.g., dehydration endotherms).
- Solid-state NMR resolves proton environments in the crystal lattice .
- Karl Fischer titration quantifies water content to confirm hydration stoichiometry .
Q. In enzymatic cofactor studies, how does this compound contribute to NAD+ regeneration systems, and what experimental parameters must be optimized?
Answer:
this compound is a precursor for NAD+ synthesis in enzyme cascades (e.g., alcohol dehydrogenase [ADH] and glucose dehydrogenase [GDH] systems). Key parameters:
- pH optimization (6.5–7.5) to stabilize NAD+ and enzyme activity.
- Substrate flow rates in membrane reactors to enhance cofactor regeneration efficiency .
- Enzyme immobilization on PAH/PDA composites to improve biocatalytic stability . Monitor reaction kinetics via spectrophotometric NADH detection (340 nm) .
Q. What methodological considerations are essential when incorporating this compound into DNA/RNA synthesis assays to avoid interference with other nucleotides?
Answer:
- Purity validation : Use HPLC-MS to confirm absence of contaminants (e.g., guanine derivatives) .
- Concentration titration : Test adenine concentrations (0.02–0.2 mM) to avoid feedback inhibition of DNA polymerases .
- Competitive binding assays : Pre-incubate with Mg<sup>2+</sup> ions to stabilize adenine-nucleotide interactions.
- Control experiments : Include adenine-free media to assess background nucleotide incorporation .
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-72-7 | |
Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6055-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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